4-o-Tolyloxy-benzylamine
Overview
Description
Preparation Methods
The synthesis of 4-o-Tolyloxy-benzylamine typically involves the reaction of 4-fluorobenzonitrile with sodium p-cresol in dimethyl sulfoxide at room temperature . The mixture is then heated at 45-50°C for 24 hours. The reaction mixture is poured into ice water, stirred, and the precipitate is filtered and washed with water and hexane . The crude product is dissolved in ethyl acetate, and the organic layer is washed, dried, and concentrated under reduced pressure. The residue is washed with hexane to give 4-(p-tolyloxy)benzonitrile as colorless crystals . This intermediate is then subjected to catalytic hydrogenation at room temperature to yield this compound as a colorless oily liquid .
Chemical Reactions Analysis
4-o-Tolyloxy-benzylamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include Raney nickel catalyst for hydrogenation and ethyl acetate for extraction . Major products formed from these reactions include 4-(p-tolyloxy)benzonitrile and other derivatives .
Scientific Research Applications
4-o-Tolyloxy-benzylamine has found applications in various fields of scientific research. In chemistry, it is used as a chemical intermediate in the synthesis of various compounds. In biology, it has been studied for its potential insecticidal activity . In medicine, it is being explored for its potential therapeutic uses . In industry, it is used in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 4-o-Tolyloxy-benzylamine involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase, an enzyme involved in the oxidative deamination of neurotransmitters . This inhibition leads to an increase in the levels of neurotransmitters, which can have various physiological effects .
Comparison with Similar Compounds
4-o-Tolyloxy-benzylamine is similar to other compounds such as 4-(p-tolyloxy)benzonitrile and N-tolyloxybenzylpyrazolecarboxamides . it is unique in its specific chemical structure and properties, which make it suitable for different applications. Other similar compounds include 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide and 4-(p-tolyloxy)phenyl)methanol .
Properties
IUPAC Name |
[4-(2-methylphenoxy)phenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13/h2-9H,10,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZASXKWMZFTRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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